D-threo-Isocitric acid
Overview
Description
D-threo-Isocitric acid is a stereoisomer of isocitric acid, which is a key intermediate in the tricarboxylic acid cycle. This compound is characterized by its unique configuration, specifically the D-threo-diastereomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-threo-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast such as Yarrowia lipolytica. The fermentation process involves the conversion of ethanol or other carbon sources into isocitric acid under controlled conditions. The optimal conditions include maintaining a specific pH, temperature, and nutrient concentration to maximize yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The yeast Yarrowia lipolytica is cultivated in bioreactors with a medium containing carbon sources like ethanol, rapeseed oil, or glycerol. The fermentation is carried out in batch or repeated-batch cultures to ensure high productivity. The product is then isolated and purified to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: D-threo-Isocitric acid undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: NADP and isocitrate dehydrogenase are commonly used for the oxidation of this compound.
Reduction and Substitution: Various reducing agents and catalysts can be employed depending on the desired reaction.
Major Products Formed:
Oxidation: The major product is oxoglutarate.
Reduction and Substitution: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
D-threo-Isocitric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: It serves as a key intermediate in metabolic studies and is used to investigate cellular respiration and energy production.
Industry: It is used in the production of ascorbic acid and as a biochemical marker for certain diseases.
Mechanism of Action
D-threo-Isocitric acid exerts its effects primarily through its role in the tricarboxylic acid cycle. It is converted to oxoglutarate by the enzyme isocitrate dehydrogenase in the presence of NADP. This reaction is crucial for cellular respiration and energy production. Additionally, its antioxidant properties contribute to its neuroprotective effects by mitigating oxidative stress .
Comparison with Similar Compounds
L-threo-Isocitric acid: An enantiomer of D-threo-Isocitric acid with similar chemical properties but different biological activities.
Citric acid: A structural isomer with a different arrangement of hydroxyl and carboxyl groups.
Oxoglutarate: A product of the oxidation of this compound and a key intermediate in the tricarboxylic acid cycle.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and its role in the tricarboxylic acid cycle. Its ability to be produced through microbial fermentation also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLHEXUDAPZAU-ZAFYKAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415742 | |
Record name | isocitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-threo-Isocitric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6061-97-8 | |
Record name | (+)-D-threo-Isocitric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6061-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | isocitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-threo-Isocitric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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